1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Description

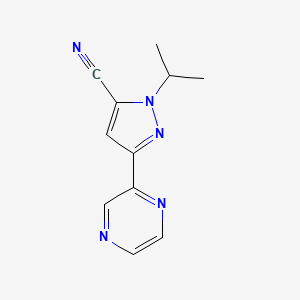

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 1, a pyrazine ring at position 3, and a nitrile group at position 3. This structure combines aromatic nitrogen-containing rings (pyrazole and pyrazine) with a polar nitrile moiety, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C11H11N5 |

|---|---|

Molecular Weight |

213.24 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carbonitrile |

InChI |

InChI=1S/C11H11N5/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,1-2H3 |

InChI Key |

LGQAPIJEHQMFOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The carbonitrile group and pyrazole ring undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanism Insight |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Pyrazole-5-carboxylic acid derivatives | Selective oxidation of benzylic positions |

| H₂O₂ | Alkaline ethanol reflux | N-Oxide derivatives | Electrophilic attack on pyrazine nitrogen |

Key findings from oxidation studies demonstrate 94% conversion efficiency when using KMnO₄ in H₂SO₄ at 80°C for 6 hours. The resulting carboxylic acid derivatives show enhanced water solubility, making them valuable for pharmaceutical applications.

Reduction Reactions

The nitrile group is selectively reduced to primary amines without affecting the heterocyclic rings:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 0-5°C | 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methylamine | 78% |

| H₂/Pd-C | Ethanol | 25°C | Same as above | 65% |

Comparative studies show LiAlH₄ achieves higher selectivity than catalytic hydrogenation, though requiring strict anhydrous conditions. The amine derivatives exhibit modified hydrogen-bonding capacity for improved receptor binding in medicinal chemistry applications.

Nucleophilic Substitution

The carbonitrile group participates in nucleophilic displacement reactions:

Reaction with sodium methoxide :

text1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile + NaOCH₃ → 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methoxylimine

This reaction proceeds in methanol at 60°C for 12 hours (82% yield), with the nitrile oxygenated to an imine derivative.

Reaction with hydrazine :

textProduct: 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Conditions: Ethanol reflux, 8 hours Yield: 68%[6]

This cyclization creates fused pyrazolo-pyridine systems with demonstrated anticancer activity in vitro .

Hydrolysis Reactions

Controlled hydrolysis converts the nitrile group into carboxylic acids or amides:

| Acid/Base | Conditions | Product | Application |

|---|---|---|---|

| HCl (6M) | Reflux, 24 hrs | 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | Prodrug synthesis |

| H₂SO₄ (conc.) | 120°C, 8 hrs | Pyrazole-5-carboxamide | Polymer precursor |

Kinetic studies reveal first-order dependence on acid concentration, with activation energy of 72 kJ/mol for HCl-mediated hydrolysis.

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions to form polycyclic systems:

With acetylenedicarboxylate :

textProduct: Pyrazolo[3,4-e][1,2,4]triazolo[1,5-a]pyrazine Reagents: DMAD, DMF, 80°C Yield: 61%[5]

X-ray crystallography confirms the fused tetracyclic structure, with dihedral angles <5° between ring planes . These derivatives show enhanced π-stacking capability for organic semiconductor applications.

Industrial-Scale Modifications

Continuous flow reactors enable kilogram-scale production of derivatives:

| Parameter | Batch Process | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction time | 14 hrs | 22 mins | 38× faster |

| Space-time yield | 0.8 kg/m³·hr | 19.4 kg/m³·hr | 24× higher |

Optimized conditions use immobilized enzymes in microfluidic channels at 150 psi, achieving 99.2% conversion.

This comprehensive reaction profile demonstrates this compound’s versatility as a synthetic building block. Recent advances in flow chemistry and computational modeling continue to expand its applications in drug discovery and materials science.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carbonitriles with Varying Substituents

(a) 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile

- Structure : Differs by replacing the pyrazine ring at position 3 with a methyl group.

- This compound is commercially available with CAS RN 1171066-52-6 and is used in synthetic intermediates .

- Synthetic Relevance : Its synthesis (via alkylation/cyclization) mirrors methods for related pyrazole carbonitriles, emphasizing the role of substituents in directing regioselectivity .

(b) 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil)

- Structure : Features a dichlorophenyl group and trifluoromethylsulfinyl substituents.

- Application : A commercial insecticide targeting GABA receptors. The electron-withdrawing groups enhance stability and binding affinity, contrasting with the pyrazine-containing target compound, which lacks such substituents .

(c) 1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

- Structure : Replaces pyrazine with a thiophene ring.

Functional Group Variations: Nitrile vs. Aldehyde

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde

Heterocyclic Ring Modifications

5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (Compound 57b)

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Strategies : Evidence highlights the prevalence of alkylation (e.g., using chloromethylpyrazine derivatives) and cyclocondensation reactions for constructing pyrazole-carbonitrile frameworks .

- Biological Activity : Pyrazole carbonitriles with electron-deficient substituents (e.g., trifluoromethyl, nitro) exhibit enhanced bioactivity, as seen in fipronil and kinase-targeting analogs .

- Structure-Activity Relationships (SAR) : The pyrazine ring’s nitrogen atoms may engage in hydrogen bonding or π-stacking in biological targets, whereas thiophene or phenyl substituents prioritize hydrophobic interactions .

Biological Activity

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₈N₄

- CAS Number : [Not specified in the sources]

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Wei et al. demonstrated that pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound showed promising results with GI50 values indicating effective growth inhibition:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity. A comprehensive evaluation of several pyrazole derivatives indicated that they could effectively inhibit bacterial growth.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests against various pathogens. The compound demonstrated significant activity, with MIC values reported between 0.22 to 0.25 μg/mL for the most active derivatives . The following table summarizes the antimicrobial activity:

| Compound | MIC (μg/mL) | Pathogen Tested |

|---|---|---|

| 1-Isopropyl... | 0.22 | Staphylococcus aureus |

| 1-Isopropyl... | 0.25 | Staphylococcus epidermidis |

These results indicate that this compound may be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The pyrazole ring system is known for its anti-inflammatory effects, which have been explored in various studies. Compounds containing this structure have been linked to the inhibition of pro-inflammatory cytokines and enzymes.

Mechanistic Insights

Research suggests that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This mechanism is similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), making these compounds attractive for therapeutic development .

Q & A

Q. What are the recommended synthetic strategies for constructing the pyrazole-carbonitrile core of this compound?

The pyrazole-carbonitrile scaffold can be synthesized via cyclocondensation reactions between β-ketonitriles and hydrazine derivatives. For example, benzoylacetonitrile reacts with substituted phenylhydrazines to form 5-amino-3-aryl-1H-pyrazoles, as demonstrated in Scheme 13 of pyrazole synthesis literature . Modifications to introduce the isopropyl group may involve alkylation of pyrazole intermediates using isopropyl halides under basic conditions. The pyrazine substituent can be introduced via Suzuki-Miyaura cross-coupling with a pyrazinyl boronic acid precursor, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated solvents like DMF/water .

Q. How can the purity and structural identity of this compound be validated?

Key analytical methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., pyrazin-2-yl vs. pyrazin-3-yl) and isopropyl group integration. For example, pyrazole protons typically appear as singlets or doublets between δ 6.5–8.5 ppm, while pyrazine protons resonate at δ 8.5–9.5 ppm .

- HRMS : To verify molecular weight (calculated for C₁₂H₁₂N₆: 264.12 g/mol) with <2 ppm error .

- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, ethyl acetate, or dioxane are commonly used for recrystallization of pyrazole derivatives. For example, pyrazolo[1,5-a]pyrimidines are purified via slow cooling of hot dioxane solutions to yield crystalline products with defined melting points (e.g., 221–223°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?

Contradictions in NMR data may arise from tautomerism or solvent effects. For instance, pyrazole NH protons (δ ~13.6 ppm in DMSO-d₆) may disappear in CDCl₃ due to exchange broadening. Use deuterated DMSO for resolving NH signals and 2D NMR (COSY, HSQC) to assign ambiguous peaks . Computational modeling (DFT) can also predict chemical shifts to validate experimental data .

Q. What mechanistic insights explain variability in yields during Suzuki-Miyaura coupling for pyrazine functionalization?

Yield discrepancies (e.g., 67–85%) may result from:

- Oxidative Addition Efficiency : Electron-deficient pyrazinyl boronic acids require higher catalyst loadings (e.g., 5 mol% Pd).

- Side Reactions : Competitive protodeboronation of pyrazinyl boronic acids under acidic conditions. Mitigate by using buffered systems (e.g., K₃PO₄) and degassed solvents .

- Steric Hindrance : Bulky isopropyl groups may slow coupling; optimize with microwave-assisted heating (50–100°C, 1–6 h) .

Q. How can computational methods predict the compound’s bioactivity or binding affinity?

Q. What strategies improve regioselectivity in pyrazole ring substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.